

Interpreting NMR and mass spectrometry data of "N-(2-aminoethyl)-2-hydroxybenzamide"

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Compound of Interest

N-(2-aminoethyl)-2hydroxybenzamide

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Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **N-(2-aminoethyl)-2-hydroxybenzamide**. The information is designed to assist with the interpretation of Nuclear Magnetic Resonance (NMR) and mass spectrometry data.

Data Presentation

The following tables summarize the predicted quantitative data for **N-(2-aminoethyl)-2-hydroxybenzamide**.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.61	t	1H	-NH-C=O
7.82	dd	1H	Ar-H
7.37	td	1H	Ar-H
6.91	dd	1H	Ar-H
6.85	td	1H	Ar-H
3.44	q	2H	-CH2-NH-
2.85	t	2H	-CH2-NH2
2.50 (overlap with DMSO)	S	2H	-NH2
12.5 (broad)	S	1H	Ar-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)	Assignment
169.5	C=O
158.0	С-ОН
132.5	Ar-CH
128.9	Ar-CH
119.2	C (quat.)
117.8	Ar-CH
115.1	Ar-CH
41.2	-CH2-NH-
38.5	-CH2-NH2



Table 3: Expected Mass Spectrometry Fragments (Electron Ionization)

m/z	Proposed Fragment
180	[M] ⁺ (Molecular Ion)
163	[M - NH ₃] ⁺
136	[M - C ₂ H ₆ N] ⁺
121	[C7H5O2] ⁺ (benzoyl cation)
93	[C ₆ H ₅ O] ⁺
44	[C ₂ H ₆ N] ⁺

Experimental Protocols NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of N-(2-aminoethyl)-2-hydroxybenzamide into a clean, dry vial.[1][2]
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Chloroform-d is also a common solvent for many organic compounds.[3]
- Gently agitate the vial to dissolve the sample completely. The solution should be clear and free of any solid particles.[1][2]
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.[2]
- Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[4]
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Data Acquisition:

Insert the sample into the NMR spectrometer.



- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of **N-(2-aminoethyl)-2-hydroxybenzamide** in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[5]
- Dilute the stock solution to a final concentration of 1-10 μg/mL.[5]
- The sample must be free of non-volatile salts and buffers.[5]
- If using liquid chromatography-mass spectrometry (LC-MS), ensure the sample is dissolved in a solvent compatible with the mobile phase.

Data Acquisition (Direct Infusion ESI-MS):

- Set the mass spectrometer to the appropriate ionization mode (positive ion mode is suitable for this compound).
- Infuse the sample solution into the ion source at a constant flow rate.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
- To obtain fragmentation data (MS/MS), select the molecular ion (m/z 180) as the precursor ion and apply collision-induced dissociation (CID).

Troubleshooting and FAQs

Q1: Why is the -OH proton signal very broad in the ¹H NMR spectrum?

Troubleshooting & Optimization





A1: The phenolic hydroxyl proton (-OH) and the amine (-NH₂) and amide (-NH-) protons are "exchangeable protons." Their chemical shift and signal shape are often affected by temperature, concentration, and the presence of trace amounts of acid or water in the solvent. This can lead to signal broadening. To confirm the presence of these exchangeable protons, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH, -NH₂, and -NH- protons should disappear or significantly decrease in intensity.

Q2: The integration of the aromatic region in my ¹H NMR spectrum does not add up to the expected number of protons. What could be the issue?

A2: This could be due to overlapping signals. The aromatic protons of **N-(2-aminoethyl)-2-hydroxybenzamide** are in different chemical environments and will likely appear as a complex set of multiplets. It is possible that some of these signals overlap, making accurate integration of individual peaks challenging. A 2D NMR experiment, such as a COSY or HSQC, can help to resolve these overlapping signals and confirm the assignments.

Q3: I see unexpected peaks in my ¹H NMR spectrum. What are the common sources of contamination?

A3: Common contaminants in NMR spectra include:

- Water: Appears as a broad singlet, typically around 3.3 ppm in DMSO-d₆.
- Residual protio-solvent: For DMSO-d₆, this appears as a quintet at around 2.50 ppm.
- Grease: From glassware, can appear as broad signals in the aliphatic region (around 1-2 ppm).
- Solvents from previous reactions or purification steps: Small amounts of solvents like ethyl
 acetate, dichloromethane, or hexane may still be present in your sample.

Q4: In the mass spectrum, I don't see the molecular ion peak at m/z 180, or it is very weak. Why?

A4: The stability of the molecular ion depends on the ionization technique and the molecule's structure. In electron ionization (EI), the high energy can cause extensive fragmentation,







leading to a weak or absent molecular ion peak. For this molecule, fragmentation is likely to occur at the C-C bond between the ethyl and amide groups or through the loss of ammonia. If you are using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), you are more likely to observe the protonated molecule [M+H]⁺ at m/z 181.

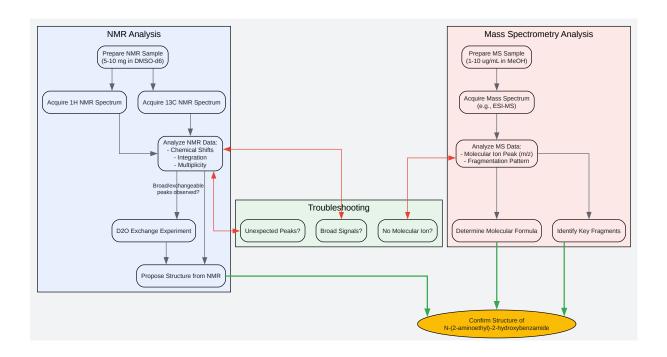
Q5: How can I predict the major fragments in the mass spectrum of **N-(2-aminoethyl)-2-hydroxybenzamide**?

A5: Fragmentation typically occurs at the weakest bonds or results in the formation of stable ions or neutral molecules. For **N-(2-aminoethyl)-2-hydroxybenzamide**, likely fragmentation pathways include:

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine, leading to the formation of a stable iminium ion.
- Amide bond cleavage: This can lead to the formation of the benzoyl cation (m/z 121) or the aminoethyl fragment.
- Loss of small neutral molecules: Such as the loss of ammonia (NH₃, 17 Da) or water (H₂O, 18 Da).

Visualizations





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Caption: Workflow for Spectroscopic Analysis

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